Ethyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound featuring a tricyclic core fused with morpholine and ester functionalities. The compound’s key structural elements include:
- Tricyclic framework: A fused 8.4.0.0³,⁸ ring system, incorporating nitrogen and oxygen heteroatoms.
- Ester and imino groups: The ethyl carboxylate at position 5 and the imino group at position 6 may influence reactivity and intermolecular interactions.
Crystallographic analysis of similar compounds (e.g., ) highlights the importance of hydrogen bonding and ring puckering in stabilizing such structures . The use of software like SHELXL for structural refinement ensures accurate determination of bond lengths, angles, and torsional parameters .
Properties
IUPAC Name |
ethyl 6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-2-29-20(27)14-13-15-18(22-16-5-3-4-6-24(16)19(15)26)25(17(14)21)8-7-23-9-11-28-12-10-23/h3-6,13,21H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGKHIZCIHNATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the morpholin-4-yl ethyl group and the ethyl ester functionality. Common reagents used in these reactions include ethyl chloroformate, morpholine, and various catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ethyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several ethyl carboxylate derivatives and heterocyclic systems. Key comparisons are summarized below:
Key Differences and Implications
Tricyclic vs. Bicyclic Frameworks : The target compound’s tricyclic system (8.4.0.0³,⁸) introduces steric constraints and unique puckering dynamics compared to bicyclic analogues like thiazolo-pyrimidines . This may affect binding affinity in pharmacological contexts.
Morpholine vs.
Crystallographic and Computational Insights
- Hydrogen Bonding : The morpholine oxygen in the target compound may act as a hydrogen-bond acceptor, similar to carbonyl groups in ’s thiazolo-pyrimidine .
- Ring Puckering: The tricyclic system’s puckering parameters (e.g., Cremer-Pople coordinates) likely differ from monocyclic or bicyclic systems, impacting conformational stability .
- Validation : SHELXL-based refinement ensures minimal structural ambiguities, critical for comparing bond lengths and angles with analogues .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including tricyclic core assembly and functional group introduction. Key methods include:
- Stepwise cyclization : Utilize intermediates like morpholinoethyl amines and ethyl carboxylate precursors under controlled temperatures (60–80°C) to minimize side products .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >75% via dielectric heating .
- Continuous flow reactors : Enhance scalability by improving heat/mass transfer; optimal parameters include 0.5–1.0 mL/min flow rates and Pd/C catalysts for hydrogenation steps .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- Spectroscopy : IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) groups, while UV-Vis confirms π-conjugation in the tricyclic system .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and torsion angles critical for confirming regiochemistry .
- HPLC-MS : Quantifies purity (>95%) using C18 columns with acetonitrile/water gradients (10–90% over 20 minutes) and ESI+ ionization .
Advanced Research Questions
Q. How do reaction mechanisms differ for oxidation and substitution at the morpholine moiety?
- Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the morpholine nitrogen, forming N-oxide derivatives. Kinetic studies show pseudo-first-order dependence on H₂O₂ concentration (k = 0.12 min⁻¹ at 50°C) .
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at the para position of the benzene ring in the tricyclic core, confirmed by NOESY NMR .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict activation barriers, guiding reagent selection (e.g., LiAlH₄ vs. NaBH₄ for reductions) .
Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Comparative assays : Test against isoform-specific enzymes (e.g., COX-2 vs. COX-1) to differentiate target selectivity. IC₅₀ values <1 µM suggest therapeutic potential, while LC₅₀ <10 µM indicates off-target cytotoxicity .
- Structure-activity relationships (SAR) : Modify the ethyl carboxylate group to reduce lipophilicity (clogP from 2.8 to 1.5), improving selectivity by 5-fold in kinase inhibition assays .
Q. What computational strategies predict regioselectivity in electrophilic substitutions?
- Reaction path sampling : Transition-state modeling (e.g., Nudged Elastic Band) identifies energy minima for bromination at C11 vs. C13. Solvent effects (DMF vs. THF) alter activation energies by 2–3 kcal/mol .
- Machine learning : Train models on PubChem datasets to prioritize reaction conditions (e.g., AlCl₃ vs. FeCl₃ as Lewis acids) based on atomic partial charges .
Q. How do solvent polarity and temperature affect cyclization efficiency?
- Polar aprotic solvents : DMF increases cyclization rates (k = 0.45 h⁻¹) by stabilizing zwitterionic intermediates via dipole interactions .
- Low-temperature protocols : At –20°C, enantiomeric excess (ee) improves to 85% in asymmetric syntheses using chiral auxiliaries like (R)-BINOL .
Q. What strategies mitigate polymorphism in crystallization?
Q. Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
